molecular formula C14H19Cl2NO5 B4041592 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4041592
M. Wt: 352.2 g/mol
InChI Key: QQBWXELLAXMHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a chemical compound that combines a phenoxy herbicide with an amine and oxalic acid. This compound is known for its applications in various fields, including agriculture, chemistry, and environmental science. It is primarily used as a herbicide to control broadleaf weeds.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of [4-(2,4-dichlorophenoxy)butyl]dimethylamine oxalate is the growth points of plants, specifically the tips of stems and roots . This compound is a selective systemic phenoxy herbicide, which means it is designed to selectively kill certain types of plants without harming others .

Mode of Action

This compound works by inhibiting growth at the tips of stems and roots . It is absorbed through the leaves of the plant and transported to the growth points, where it interferes with the normal growth processes .

Biochemical Pathways

It is known that its active metabolite, 2,4-d, disrupts the plant’s normal growth processes . This disruption leads to uncontrolled cell division and damage to the vascular tissue, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is absorbed through the leaves of the plant and transported to the growth points . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The result of the action of [4-(2,4-dichlorophenoxy)butyl]dimethylamine oxalate is the death of the plant . By inhibiting growth at the tips of stems and roots, the compound disrupts the plant’s normal growth processes, leading to uncontrolled cell division, damage to the vascular tissue, and ultimately, the death of the plant .

Action Environment

The efficacy and stability of [4-(2,4-dichlorophenoxy)butyl]dimethylamine oxalate can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low , which could affect its distribution in the environment and its uptake by plants. Additionally, the compound’s toxicity class III classification indicates that it poses some risk to non-target organisms in the environment .

Disclaimer: Always refer to appropriate safety data sheets and handling guidelines when working with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The process includes the following steps:

    Chlorination: Phenol is chlorinated to produce 2,4-dichlorophenol.

    Esterification: 2,4-dichlorophenol is esterified with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid.

    Amidation: The ester is then reacted with N,N-dimethylamine to produce 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine.

    Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is unique due to its combination of a phenoxy herbicide with an amine and oxalic acid, providing distinct chemical properties and applications compared to its analogs .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO.C2H2O4/c1-15(2)7-3-4-8-16-12-6-5-10(13)9-11(12)14;3-1(4)2(5)6/h5-6,9H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBWXELLAXMHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=C(C=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
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4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
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4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 6
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4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.